molecular formula C14H11N3O2S3 B2370204 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 924824-21-5

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B2370204
CAS No.: 924824-21-5
M. Wt: 349.44
InChI Key: NRINGYFNEUPNKX-UHFFFAOYSA-N
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Description

  • The ethylsulfanyl moiety is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.

  • Formation of the Isothiochromene Core

    • The core structure can be synthesized through a sequence of cyclization and substitution reactions, starting from appropriate benzene derivatives.

  • Linking the Components

    • The final step involves coupling the thiadiazole and isothiochromene fragments through amide bond formation, often using coupling reagents like EDCI or DCC.

  • Industrial Production Methods

    Industrial-scale production may involve optimization of the above synthetic routes to increase yield and purity. Automation and continuous flow reactions are often employed to achieve consistent quality and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps:

    • Formation of the Thiadiazole Ring

      • Starting with thiourea derivatives, the thiadiazole ring can be formed through cyclization reactions under specific conditions, often involving the use of dehydrating agents.

    Chemical Reactions Analysis

    Types of Reactions

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can undergo several types of chemical reactions:

    • Oxidation and Reduction

      • This compound can be oxidized or reduced at various functional groups, particularly the sulfur and amide moieties.

    • Substitution

      • Substitution reactions can occur at the thiadiazole ring and isothiochromene core, involving nucleophiles or electrophiles.

    Common Reagents and Conditions

    • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

    • Reduction: : Sodium borohydride or lithium aluminum hydride.

    • Substitution: : Alkyl halides for alkylation, and various acids or bases for functional group interconversion.

    Major Products

    The reactions lead to a range of products depending on the conditions, including modified thiadiazole rings or altered isothiochromene structures.

    Scientific Research Applications

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide has diverse applications:

    • Chemistry

      • Used as a precursor or intermediate in the synthesis of more complex molecules.

    • Biology

    • Medicine

      • Investigated for its pharmacological properties, including potential anticancer, antibacterial, or antiviral activities.

    • Industry

      • Utilized in the development of new materials or chemical sensors.

    Mechanism of Action

    The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific application.

    Comparison with Similar Compounds

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other thiadiazole and isothiochromene derivatives. What sets it apart is the unique combination of functional groups, which confers distinctive chemical reactivity and biological activity.

    • Similar Compounds

      • Other thiadiazole derivatives

      • Isothiochromene analogs

      • Compounds with similar functional groups but different core structures

    Conclusion

    This compound is a fascinating compound with multifaceted applications in scientific research. Its unique structure and versatile reactivity make it a valuable subject for continued study and exploration.

    Properties

    IUPAC Name

    N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisothiochromene-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11N3O2S3/c1-2-20-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)21-10/h3-7H,2H2,1H3,(H,15,16,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NRINGYFNEUPNKX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11N3O2S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    349.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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